

Tautomeric forms of 6-amino-1H-indazole derivatives

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Compound of Interest

Compound Name: Methyl 6-amino-1H-indazole-4-carboxylate

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An In-depth Technical Guide on the Tautomeric Forms of 6-Amino-1H-Indazole Derivatives

Introduction

Indazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the structural core of numerous therapeutic agents.^{[1][2]} Their biological activity is intrinsically linked to their three-dimensional structure, which dictates molecular interactions with biological targets. A crucial, and complex, aspect of indazole chemistry is the phenomenon of tautomerism: the ability of a molecule to exist in two or more interconvertible structural forms that are in dynamic equilibrium.^{[3][4]} For 6-amino-1H-indazole derivatives, this phenomenon is twofold, involving both annular tautomerism within the indazole ring system and amino-imino tautomerism at the 6-position substituent.

This technical guide offers a comprehensive examination of the tautomeric forms of 6-amino-1H-indazole derivatives. It is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the relevant tautomeric equilibria, experimental and computational methods for their characterization, and a summary of key quantitative data to aid in structural elucidation.

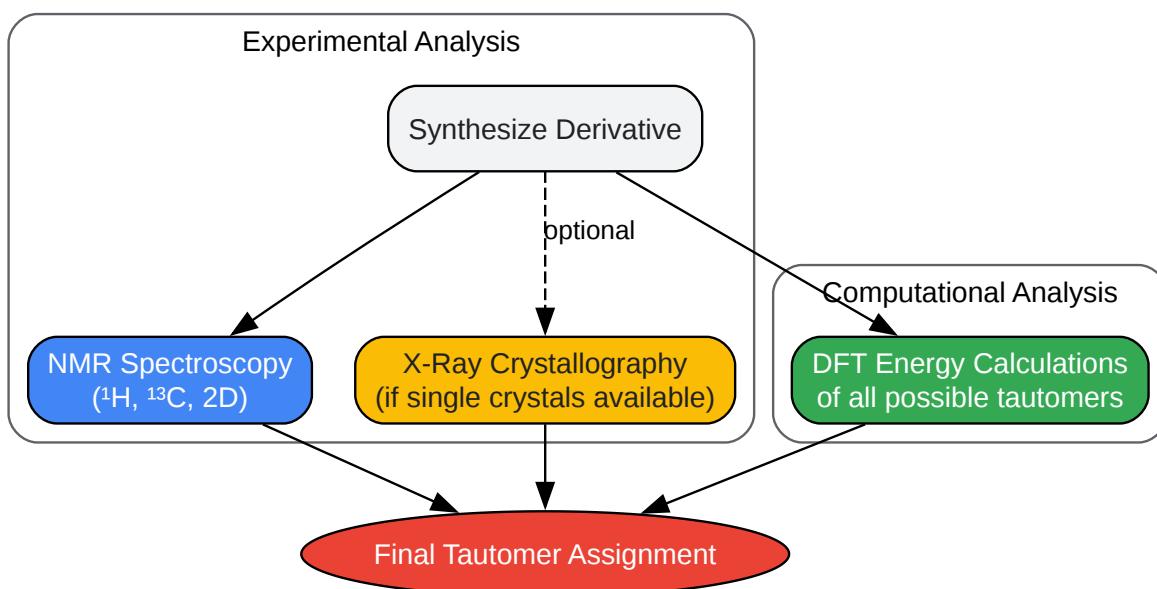
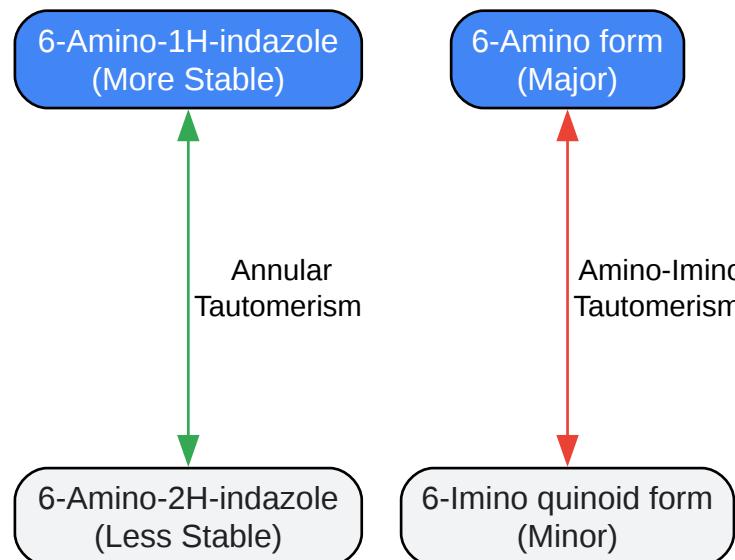
Tautomeric Equilibria in 6-Aminoindazole

Indazole derivatives can exhibit several tautomeric forms. The most significant for the 6-aminoindazole core are annular tautomerism, involving the migration of a proton between the

two nitrogen atoms of the pyrazole ring, and the amino-imino tautomerism of the exocyclic amino group.

Annular Tautomerism

The indazole ring system primarily exists in two tautomeric forms: the 1H-indazole and the 2H-indazole.^[1] A third, 3H-indazole, is significantly less stable and rarely observed.^{[5][6]} For most substituted indazoles, the 1H-tautomer is thermodynamically more stable and thus predominates in solution and the solid state.^{[1][2][7]} Theoretical calculations suggest the 1H-tautomer of unsubstituted indazole is more stable than the 2H-tautomer by approximately 15 $\text{kJ}\cdot\text{mol}^{-1}$.^{[8][9]}



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